molecular formula C9H18Cl2N4 B12072820 1-(Piperidin-3-ylmethyl)-1H-pyrazol-4-amine dihydrochloride

1-(Piperidin-3-ylmethyl)-1H-pyrazol-4-amine dihydrochloride

Katalognummer: B12072820
Molekulargewicht: 253.17 g/mol
InChI-Schlüssel: ACYMWLCJNBWWPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Piperidin-3-ylmethyl)-1H-pyrazol-4-amine dihydrochloride is a chemical compound that features a piperidine ring attached to a pyrazole ring via a methylene bridge

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Piperidin-3-ylmethyl)-1H-pyrazol-4-amine dihydrochloride typically involves the reaction of piperidine derivatives with pyrazole derivatives. One common method includes the use of a piperidine derivative, such as 1-(tert-Butoxycarbonyl)piperidin-3-yl)methyl, which is then reacted with a pyrazole derivative under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally involves standard organic synthesis techniques, including the use of protective groups, catalysts, and purification methods to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Piperidin-3-ylmethyl)-1H-pyrazol-4-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or other reduced forms.

Wissenschaftliche Forschungsanwendungen

1-(Piperidin-3-ylmethyl)-1H-pyrazol-4-amine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products and intermediates

Wirkmechanismus

The mechanism of action of 1-(Piperidin-3-ylmethyl)-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(Piperidin-3-ylmethyl)-1H-pyrazol-4-amine dihydrochloride is unique due to its specific combination of piperidine and pyrazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C9H18Cl2N4

Molekulargewicht

253.17 g/mol

IUPAC-Name

1-(piperidin-3-ylmethyl)pyrazol-4-amine;dihydrochloride

InChI

InChI=1S/C9H16N4.2ClH/c10-9-5-12-13(7-9)6-8-2-1-3-11-4-8;;/h5,7-8,11H,1-4,6,10H2;2*1H

InChI-Schlüssel

ACYMWLCJNBWWPF-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CNC1)CN2C=C(C=N2)N.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.